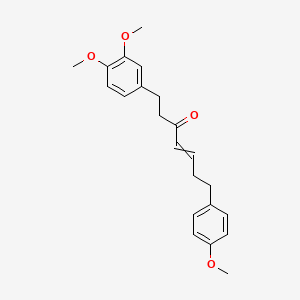
Bis(3-methylbutyl) 2-methylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methylbutyl) 2-methylbutanedioate is an organic compound with the molecular formula C14H26O4. It is an ester derived from the reaction between 2-methylbutanedioic acid and 3-methylbutanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-methylbutyl) 2-methylbutanedioate typically involves the esterification of 2-methylbutanedioic acid with 3-methylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of bio-based feedstocks, such as itaconic acid and 3-methylbutanol derived from biomass, is being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Bis(3-methylbutyl) 2-methylbutanedioate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-methylbutanedioic acid and 3-methylbutanoic acid.
Reduction: 2-methylbutanol and 3-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Bis(3-methylbutyl) 2-methylbutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and resins.
Biology: Studied for its potential as a bioactive compound in agricultural applications.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of bio-based lubricants and as a plasticizer in polymer formulations.
Mechanism of Action
The mechanism of action of bis(3-methylbutyl) 2-methylbutanedioate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bis(2-methylbutyl) itaconate: Another ester derived from itaconic acid and 2-methylbutanol.
Bis(3-methylbutyl) itaconate: Similar to bis(3-methylbutyl) 2-methylbutanedioate but derived from itaconic acid.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties.
Properties
CAS No. |
599148-79-5 |
|---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
bis(3-methylbutyl) 2-methylbutanedioate |
InChI |
InChI=1S/C15H28O4/c1-11(2)6-8-18-14(16)10-13(5)15(17)19-9-7-12(3)4/h11-13H,6-10H2,1-5H3 |
InChI Key |
LTGYIPFHZXOJBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)CC(C)C(=O)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12594218.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)


![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)






![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)
![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)
